3-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-chlorobenzoate
Overview
Description
3-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C22H14ClNO4S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0332068 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrosynthesis of Sulfur-Containing Compounds
Electrosynthesis using vinyl sulfones with a cyano group enables the formation of sulfur-containing compounds, such as isothiazoles, through the elimination of a phenylsulfonyl group. This method provides an efficient route to synthesize dimeric isothiazoles bridged with sulfur atoms, demonstrating the utility of such compounds in sulfur chemistry (A. Kunugi, A. Jabbar, Kazuyo Mori, H. Uno, 1999).
Synthesis of Pyrazoles
Vinyl sulfones act as acetylene equivalents in the synthesis of diphenyl-3-(arylsulfonyl)pyrazoles through 1,3-dipolar cycloaddition reactions, indicating their versatility in creating nitrogen-containing heterocycles (V. Vasin, V. V. Razin, E. Bezrukova, D. Korovin, P. S. Petrov, N. Somov, 2015).
Hydrogenation of Vinyl Sulfoxides
Investigations into the hydrogenation of phenylvinylsulfoxide using specific catalysts highlight the potential of vinyl sulfoxides in organic transformations, particularly in the formation of reduced C–S bond cleavage products (Ben. J. Tickner, Rachel R. Parker, A. Whitwood, S. Duckett, 2019).
Radical Addition-Elimination Sequences
Vinyl sulfones undergo radical addition-elimination sequences to produce new vinyl sulfone compounds and cyclic sulfones, demonstrating their role in facilitating ring formation and functional group transformations (A. Padwa, S. Murphree, P. Yeske, 1990).
Cyclofunctionalisation of Epoxyalcohol Derivatives
E-2-(Phenylsulfonyl)vinyl ethers of epoxyalcohols can be rearranged to dihydrofurans and dihydroxyacids, illustrating the capacity of sulfonyl-substituted vinyl compounds to introduce functional groups into cyclic structures with high regio- and stereospecificity (S. McCombie, B. Shankar, A. Ganguly, 1985).
Properties
IUPAC Name |
[3-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenyl] 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4S/c23-21-12-5-4-11-20(21)22(25)28-17-8-6-7-16(13-17)14-19(15-24)29(26,27)18-9-2-1-3-10-18/h1-14H/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGBENVNHZWXAE-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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